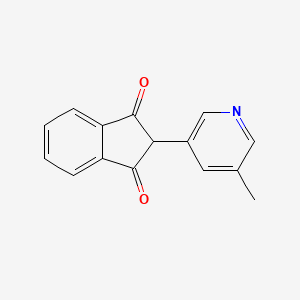
(9,9-Dimethyl-9H-fluoren-2-yl)trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9,9-Dimethyl-9H-fluoren-2-yl)trimethylsilane is an organosilicon compound with the molecular formula C16H18Si. It is a derivative of fluorene, where the hydrogen atom at the 2-position is replaced by a trimethylsilyl group. This compound is known for its applications in organic synthesis and material science due to its unique structural and electronic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9,9-Dimethyl-9H-fluoren-2-yl)trimethylsilane typically involves the reaction of 9,9-dimethylfluorene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods
This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors for better control over reaction parameters .
化学反応の分析
Types of Reactions
(9,9-Dimethyl-9H-fluoren-2-yl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form fluorenone derivatives.
Reduction Reactions: Reduction can lead to the formation of hydrofluorene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halides and nucleophiles in the presence of catalysts like palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Various substituted fluorenes.
Oxidation: Fluorenone derivatives.
Reduction: Hydrofluorene derivatives.
科学的研究の応用
(9,9-Dimethyl-9H-fluoren-2-yl)trimethylsilane has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Investigated for its potential use in drug development due to its unique structural properties.
作用機序
The mechanism of action of (9,9-Dimethyl-9H-fluoren-2-yl)trimethylsilane involves its ability to act as a precursor for various functionalized fluorenesThis versatility makes it a valuable intermediate in organic synthesis .
類似化合物との比較
Similar Compounds
- 9,9-Dimethyl-9H-fluoren-2-yl-boronic acid
- 9,9-Dimethyl-9H-fluoren-2-ylamine
- 9,9-Dimethyl-9H-fluoren-2-yl-phosphonic acid
Uniqueness
(9,9-Dimethyl-9H-fluoren-2-yl)trimethylsilane is unique due to the presence of the trimethylsilyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications where stability and reactivity need to be finely balanced .
特性
分子式 |
C18H22Si |
|---|---|
分子量 |
266.5 g/mol |
IUPAC名 |
(9,9-dimethylfluoren-2-yl)-trimethylsilane |
InChI |
InChI=1S/C18H22Si/c1-18(2)16-9-7-6-8-14(16)15-11-10-13(12-17(15)18)19(3,4)5/h6-12H,1-5H3 |
InChIキー |
QBPVLAKOWVURPY-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)[Si](C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(3-Trifluoromethylbenzyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B13683895.png)





![1H-Pyrrole, 2,2'-[(4-iodophenyl)methylene]bis-](/img/structure/B13683933.png)
![8-Chloro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13683935.png)

![2-[Boc(2-cyanoethyl)amino]butanoic Acid](/img/structure/B13683947.png)
![Tert-butyl 3-[(3,5-dimethoxyphenyl)methylene]azetidine-1-carboxylate](/img/structure/B13683958.png)
![5-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13683962.png)

![2-(methylsulfonyl)-4-[(tetrahydro-2H-pyran-2-yloxy)methyl]pyrimidine](/img/structure/B13683984.png)
